molecular formula C15H16N2O5 B12788137 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- CAS No. 61948-43-4

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-

Cat. No.: B12788137
CAS No.: 61948-43-4
M. Wt: 304.30 g/mol
InChI Key: CTSHLPJLRNLIGI-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as pyridine derivatives and substituted benzaldehydes.

    Reaction Steps: Key steps may involve condensation reactions, amination, and methylation under controlled conditions.

    Reaction Conditions: Typical conditions may include the use of organic solvents, catalysts, and specific temperature and pH ranges to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions may include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have biological activity and can be studied for its potential therapeutic effects.

    Medicine: Research may explore its use as a drug candidate or a pharmacological tool.

    Industry: The compound may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyridine derivatives with comparable structures and properties. Examples include:

  • 2-Pyridinecarboxylic acid derivatives with different substituents.
  • Amino-substituted pyridines.
  • Hydroxy-substituted aromatic compounds.

Uniqueness

The uniqueness of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

61948-43-4

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C15H16N2O5/c1-7-11(9(16)6-17-12(7)15(19)20)8-4-5-10(21-2)14(22-3)13(8)18/h4-6,18H,16H2,1-3H3,(H,19,20)

InChI Key

CTSHLPJLRNLIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C(=O)O)N)C2=C(C(=C(C=C2)OC)OC)O

Origin of Product

United States

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